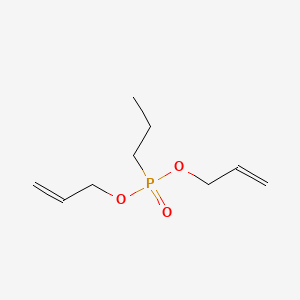![molecular formula C10H22O4 B14454972 2,2'-[(2,3-Dimethylbutane-2,3-diyl)bis(oxy)]di(ethan-1-ol) CAS No. 76779-60-7](/img/structure/B14454972.png)
2,2'-[(2,3-Dimethylbutane-2,3-diyl)bis(oxy)]di(ethan-1-ol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-[(2,3-Dimethylbutane-2,3-diyl)bis(oxy)]di(ethan-1-ol) is an organic compound characterized by its unique structure, which includes a central 2,3-dimethylbutane core with two ethoxy groups attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(2,3-Dimethylbutane-2,3-diyl)bis(oxy)]di(ethan-1-ol) typically involves the reaction of 2,3-dimethylbutane with ethylene oxide under controlled conditions. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction is carried out at elevated temperatures and pressures to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring high yields and purity of the final product. The use of continuous flow reactors also enhances safety and efficiency in large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
2,2’-[(2,3-Dimethylbutane-2,3-diyl)bis(oxy)]di(ethan-1-ol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into simpler alcohols or hydrocarbons.
Substitution: The ethoxy groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohyd
Propiedades
Número CAS |
76779-60-7 |
|---|---|
Fórmula molecular |
C10H22O4 |
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
2-[3-(2-hydroxyethoxy)-2,3-dimethylbutan-2-yl]oxyethanol |
InChI |
InChI=1S/C10H22O4/c1-9(2,13-7-5-11)10(3,4)14-8-6-12/h11-12H,5-8H2,1-4H3 |
Clave InChI |
FAQBCTNKBDQTIY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(C)(C)OCCO)OCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(4-methylpiperazin-1-yl)-N-[(E)-(2,4,6-trimethylphenyl)methylideneamino]acetamide](/img/structure/B14454917.png)

![(E)-1-[(3-Ethenylphenyl)sulfanyl]-2-phenyldiazene](/img/structure/B14454922.png)
methanone](/img/structure/B14454923.png)
![[(2R)-3-Phenylpropane-1,2-diyl]bis(diphenylphosphane)](/img/structure/B14454936.png)







